7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione
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Overview
Description
7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione is a complex organic compound with a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione typically involves multi-step organic reactions. One common method includes the radical cyclization approach, where a precursor molecule undergoes cyclization to form the bicyclic structure . For instance, a SmI2-mediated radical cyclization protocol has been effective in constructing similar bicyclic frameworks .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions and minimizing the use of expensive reagents. The exact industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiarrhythmic properties.
Medicine: Investigated for its therapeutic potential in treating cardiac arrhythmias.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione involves its interaction with specific molecular targets in the body. As an antiarrhythmic agent, it may modulate ion channels in cardiac cells, stabilizing the heart’s electrical activity . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-one
- 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol
Uniqueness
7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione stands out due to its unique trione functionality, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
1384424-46-7 |
---|---|
Molecular Formula |
C14H17NO3S |
Molecular Weight |
279.4 |
Purity |
95 |
Origin of Product |
United States |
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